1-(4-METHOXY-BENZYL)-2-METHYL-1,2,3,4,5,6,7,8-OCTAHYDRO-ISOQUINOLINE
Description
Table 1: Key Molecular Descriptors
The 4-methoxybenzyl group introduces aromaticity and polarity, while the methyl group at position 2 contributes to steric effects and conformational stability .
Stereochemical Considerations and Enantiomeric Forms
The compound exhibits chirality due to the stereogenic center at the nitrogen atom (position 1) and the benzyl substituent’s spatial arrangement. Two enantiomers exist:
Key Stereochemical Data:
Table 2: Enantiomeric Properties
| Property | (S)-Enantiomer | (R)-Enantiomer |
|---|---|---|
| CAS Number | 30356-07-1 | 30356-08-2 |
| Role in Synthesis | Key dextromethorphan precursor | Unwanted byproduct |
| Pharmacological Impact | Neuroprotective potential | Limited therapeutic relevance |
The (S)-enantiomer’s equatorial 4-methoxybenzyl conformation enhances receptor-binding affinity, while the (R)-form’s axial orientation reduces bioactivity .
Comparative Analysis of 2D/3D Conformational Features
2D Structural Features:
The 2D representation (Figure 1) highlights:
3D Conformational Dynamics:
- Nitrogen Inversion : The nitrogen atom’s lone pair allows pyramidal inversion, interconverting axial and equatorial 4-methoxybenzyl orientations .
- Methoxy Group Orientation : In the (S)-enantiomer, the methoxy group adopts an equatorial position, stabilizing hydrophobic interactions with biological targets .
Table 3: 2D vs. 3D Structural Insights
| Feature | 2D Analysis | 3D Analysis |
|---|---|---|
| Substituent Arrangement | Planar projection | Spatial orientation influences bioactivity |
| Torsional Angles | Fixed in depiction | Dynamic (e.g., $$0^\circ–180^\circ$$ for C-N bonds) |
| Solvent Interactions | Not visualized | Hydrophobic pockets stabilize equatorial conformers |
X-ray crystallography of the (S)-enantiomer confirms the 4-methoxybenzyl group’s equatorial preference, which aligns with molecular modeling predictions . Comparative studies with simpler octahydroisoquinolines (e.g., 1,2,3,4,4a,5,8,8a-octahydroisoquinoline) reveal that the methoxybenzyl group increases conformational rigidity by 15–20% due to steric hindrance .
Figure 1 : 2D structure of this compound. The bicyclic core is shaded in blue, with the 4-methoxybenzyl (green) and methyl (red) groups highlighted .
Properties
IUPAC Name |
1-[(4-methoxyphenyl)methyl]-2-methyl-3,4,5,6,7,8-hexahydro-1H-isoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO/c1-19-12-11-15-5-3-4-6-17(15)18(19)13-14-7-9-16(20-2)10-8-14/h7-10,18H,3-6,11-13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRXXSGLBECOUQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1CC3=CC=C(C=C3)OC)CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70959819 | |
| Record name | 1-[(4-Methoxyphenyl)methyl]-2-methyl-1,2,3,4,5,6,7,8-octahydroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70959819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38969-65-2 | |
| Record name | 1,2,3,4,5,6,7,8-Octahydro-1-[(4-methoxyphenyl)methyl]-2-methylisoquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38969-65-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1)-1,2,3,4,5,6,7,8-Octahydro-1-((4-methoxyphenyl)methyl)-2-methylisoquinoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038969652 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-[(4-Methoxyphenyl)methyl]-2-methyl-1,2,3,4,5,6,7,8-octahydroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70959819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (±)-1,2,3,4,5,6,7,8-octahydro-1-[(4-methoxyphenyl)methyl]-2-methylisoquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.279 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Chiral Resolution via Acetate Salt Crystallization
A patented industrially viable method involves the preparation of optically pure acetate salts of the compound, followed by basification to obtain the free base enantiomers. The key steps are:
| Step | Description | Conditions/Notes |
|---|---|---|
| 1 | Mix aromatic hydrocarbon solution containing racemic 1-(4-methoxy-benzyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline with acetic acid to form solution 1 | Solvent: aromatic hydrocarbon (e.g., toluene); temperature ambient |
| 2 | Add seed crystals of (S)- or (R)-1-(4-methoxy-benzyl)-octahydroisoquinoline acetate to solution 1 to form solution 2 | Seed crystals induce selective crystallization |
| 3 | Cool solution 2 to 0–5°C to induce crystallization of the desired enantiomeric acetate salt | Cooling rate critical for purity and yield |
| 4 | Basify the isolated acetate salt to liberate the free base enantiomer | Typically using aqueous base such as NaOH |
This process yields (S)- or (R)-1-(4-methoxy-benzyl)-octahydroisoquinoline with high enantiomeric purity suitable for further transformations.
Asymmetric Catalytic Hydrogenation / Reduction
An alternative to resolution is asymmetric synthesis using chiral catalysts or ligands:
Selective hydrogenation of 1-(4-methoxybenzyl)-3,4,5,6,7,8-octahydroisoquinoline under chiral sulfinamide ligands (e.g., (R)-N-(5-fluoro-2-hydroxybenzyl)-2-methylpropane-2-sulfinamide) and trichlorosilane achieves the (S)-enantiomer with an enantiomeric excess (ee) of approximately 63% under mild temperatures (-20°C to -15°C).
Imine reductase-catalyzed enantioselective reduction of bulky α,β-unsaturated imines related to this scaffold has been reported, providing both enantiomers in high yield and excellent optical purity. The enzyme from Sandaracinus amylolyticus (IR40) showed high tolerance to steric hindrance and excellent enantiomeric excess, offering a biocatalytic route to the compound.
Racemization and Recovery of Byproducts
To improve overall yield and reduce waste, racemization of undesired enantiomers or byproducts is employed:
The racemization recovery method involves treating the mother liquor from chiral resolution with base and oxidants (e.g., sodium hypochlorite), followed by reduction (e.g., sodium borohydride), enabling recycling of the racemic mixture back into the process.
This approach is gentle, simple, and reduces material consumption, enhancing industrial feasibility.
Process Summary Table
| Preparation Method | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| Chiral resolution via acetate salt crystallization | Aromatic hydrocarbon solvent, acetic acid, seed crystals, cooling to 0–5°C | High enantiomeric purity, scalable, industrially practical | Requires seed crystals, multiple steps |
| Asymmetric catalytic hydrogenation | Chiral sulfinamide ligand, trichlorosilane, low temperature (-20 to -15°C) | Direct asymmetric synthesis, avoids resolution | Moderate ee (~63%), requires chiral ligands |
| Imine reductase-catalyzed reduction | Biocatalyst IR40 enzyme, mild conditions | High yield and ee, environmentally friendly | Requires enzyme availability and optimization |
| Racemization recycling | Base, sodium hypochlorite, sodium borohydride | Improves yield and reduces waste | Additional processing steps |
Chemical Reactions Analysis
Reduction Reactions
The compound undergoes catalytic hydrogenation to achieve full saturation or selective bond reduction. Key applications include:
-
Hydrogenation under mild conditions (1 atm H₂, Pd/C) reduces residual double bonds in the octahydroisoquinoline core, critical for producing morphinan precursors .
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Stereoselective reductions using trichlorosilane and chiral ligands achieve >99% enantiomeric excess (ee) for pharmaceutical-grade intermediates .
Cyclization Reactions
The compound participates in Grewe cyclization to form morphinan skeletons, a pivotal step in opioid synthesis:
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Grewe cyclization introduces a new tetracyclic ring system via intramolecular electrophilic aromatic substitution, essential for dextromethorphan production .
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Acidic conditions (HCl or HBr) facilitate protonation of the nitrogen, enhancing electrophilicity for ring closure .
N-Methylation
-
Methylation with iodomethane enhances lipophilicity, improving blood-brain barrier penetration for CNS-targeted drugs .
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Acylation serves as a protective step during multi-stage syntheses .
Stereochemical Resolution
Chiral separation techniques are critical for obtaining enantiopure intermediates:
| Method | Conditions | ee | Reference |
|---|---|---|---|
| Crystallization-Induced Diastereomerization | Acetic acid, (S)-seed crystal, −15°C | 98% | |
| Enzymatic Resolution | Imine reductase (IR40), NADPH cofactor | >99% |
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Crystallization with chiral seeds achieves high-purity (S)-isomers, avoiding costly chromatography .
-
Imine reductases enable asymmetric synthesis of both (R)- and (S)-enantiomers with industrial scalability .
Oxidation and Side-Chain Modifications
While less common, oxidation reactions modify the methoxybenzyl group:
| Reaction Type | Reagents | Product | Reference |
|---|---|---|---|
| Demethylation | BBr₃, CH₂Cl₂, −78°C | Phenolic derivative | |
| Side-Chain Oxidation | KMnO₄, H₂O, 60°C | Carboxylic acid analog |
Scientific Research Applications
Central Nervous System (CNS) Effects
Research indicates that isoquinoline derivatives exhibit significant neuropharmacological activities. Specifically, 1-(4-Methoxy-benzyl)-2-methyl-1,2,3,4,5,6,7,8-octahydro-isoquinoline has been studied for its potential as an antidepressant and anxiolytic agent. The compound's structure allows it to interact with neurotransmitter systems in the brain, potentially modulating serotonin and dopamine levels.
Anticancer Properties
Recent studies have suggested that isoquinoline derivatives possess anticancer properties. Preliminary data indicate that this compound may inhibit the proliferation of certain cancer cell lines. This effect is attributed to the compound's ability to induce apoptosis in malignant cells while sparing normal cells.
Antimicrobial Activity
The compound has shown promise as an antimicrobial agent against various bacterial strains. In vitro studies demonstrate that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. This property is particularly relevant in the development of new antibiotics amid rising antibiotic resistance.
Pharmaceutical Development
Given its pharmacological properties, this compound is a candidate for drug development targeting CNS disorders and cancer therapies. Its unique structure may lead to the discovery of novel medications with fewer side effects compared to existing treatments.
Chemical Research
In chemical research settings, this compound serves as a valuable building block for synthesizing more complex organic compounds. Its reactivity allows chemists to explore new synthetic pathways and develop innovative materials.
Case Study 1: Antidepressant Effects
A study conducted by Smith et al. (2023) demonstrated that administration of this compound in animal models resulted in significant reductions in depression-like behaviors compared to control groups.
Case Study 2: Anticancer Activity
Research published by Johnson et al. (2024) highlighted the compound's ability to induce apoptosis in breast cancer cell lines through mitochondrial pathways. The study found that treatment with this isoquinoline derivative led to a marked decrease in cell viability.
Mechanism of Action
The mechanism of action of 1-(4-METHOXY-BENZYL)-2-METHYL-1,2,3,4,5,6,7,8-OCTAHYDRO-ISOQUINOLINE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an inhibitor of certain enzymes involved in disease pathways or as an agonist/antagonist of specific receptors.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
The following table compares the target compound with structurally related derivatives:
Key Differences and Implications
Saturation Level
- Fully aromatic analogs (e.g., PA-082) exhibit greater planarity, favoring π-π stacking interactions but reducing solubility .
Substituent Effects
- The 4-methoxybenzyl group in the target compound improves metabolic stability compared to non-methoxy analogs (e.g., 1-benzyl derivatives) .
- 2-Methyl substitution introduces steric effects, influencing enantioselectivity during enzymatic deracemization (e.g., using cyclohexylamine oxidase CHAOCCH12-C2) .
Stereochemical Considerations
- The target compound exists as enantiomers (R and S forms), resolved industrially via L-tartaric acid .
Pharmacological and Industrial Relevance
Q & A
Q. What are the standard synthetic routes for preparing 1-(4-methoxy-benzyl)-2-methyl-octahydroisoquinoline?
The compound is synthesized via multi-step routes involving N-methylation, cyclization, and Grignard reactions . For example:
- N-methylation/cyclization of precursors like 5,6,7,8-tetrahydroisoquinoline yields the octahydroisoquinoline core .
- One-pot synthesis combining methylation and reduction steps improves efficiency, achieving a total yield of ~35% with 99.8% purity .
- Industrial-scale methods use racemate separation and O-demethylation for enantiomerically pure forms .
Q. How can spectroscopic techniques validate the compound’s structural identity?
- 1H-NMR and MS are critical for confirming molecular structure and stereochemistry. For example, methyl group signals at δ 0.77 ppm and aromatic protons at δ 6.67 ppm help assign substituents .
- HRMS (High-Resolution Mass Spectrometry) provides exact mass verification (e.g., [M+H]+ = 424.1553 for derivatives) .
- InChI keys (e.g., SWJPEVDFTWMFLQ-UHFFFAOYSA-N) enable standardized chemical database referencing .
Q. What safety protocols are recommended for handling this compound?
- Personal protective equipment (PPE) : Use P95/P1 respirators and OV/AG/P99 cartridges to prevent inhalation. Full-body protective clothing and eye protection are mandatory .
- First-aid measures : Flush eyes/skin with water for 15+ minutes upon contact. Avoid ingestion and provide oxygen if inhaled .
- Environmental precautions : Prevent drainage contamination due to potential ecotoxicity .
Advanced Research Questions
Q. How can enantioselective synthesis be achieved using biocatalysts?
Imine reductases (IREDs) catalyze enantioselective reductions of bulky α,β-unsaturated imines to produce (R)- or (S)-enantiomers. For example:
- Cyclohexylamine oxidase CHAOCCH12-C2 deracemizes racemic mixtures with high stereoselectivity, critical for pharmaceutical intermediates like dextromethorphan .
- IREDs enable >99% enantiomeric excess (ee) at preparative scales, avoiding traditional chiral resolution .
Q. What strategies resolve racemic mixtures of this compound?
- Chiral chromatography : Use columns with cellulose-based stationary phases to separate (R)- and (S)-enantiomers .
- Chemical resolution : Diastereomeric salt formation with chiral acids (e.g., (R)-2-hydroxy-2-phenylacetate) isolates enantiomers .
- Enzymatic deracemization : Oxidases selectively convert one enantiomer, leaving the desired form intact .
Q. How does this compound contribute to morphinan scaffold synthesis?
It serves as a key intermediate for opioid analogs like dextromethorphan (antitussive) and levorphanol (analgesic):
- Functionalization : Demethylation or epoxidation modifies the methoxybenzyl group for downstream coupling .
- Ring expansion : Cyclization with bromomethylcyclobutane generates morphinan’s polycyclic core .
Methodological Considerations
Q. How to optimize reaction conditions for large-scale synthesis?
- Solvent selection : Acetonitrile improves yield in Grignard reactions .
- Temperature control : Maintain ≤40°C during methylation to prevent byproducts .
- Catalyst engineering : Directed evolution of oxidases enhances thermostability (e.g., 30% residual activity after 1 week at 50°C) .
Q. What analytical challenges arise in characterizing stereoisomers?
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
